5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol
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Overview
Description
5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol is an organic compound that belongs to the class of brominated phenols. It is characterized by the presence of a bromine atom, a methoxy group, and a nitroprop-1-en-1-yl group attached to a phenol ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol typically involves the bromination of 2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol. The reaction is carried out by adding bromine to a solution of 2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol in acetic acid at room temperature. The mixture is then heated to 80°C for 12 hours to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the bromination step followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol is used extensively in scientific research due to its versatility as a synthetic intermediate. It is employed in the synthesis of pharmaceuticals, particularly as an intermediate in the production of Carbidopa, an inhibitor of aromatic amino acid decarboxylase . Additionally, it is used in the development of agrochemicals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an intermediate in the synthesis of Carbidopa, it plays a role in inhibiting the enzyme aromatic amino acid decarboxylase, which is crucial in the biosynthesis of neurotransmitters . The nitro group in the compound can also participate in redox reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-nitroprop-1-en-1-yl)phenol
- 5-Bromo-2-methoxyphenol
- 4-(2-Nitroprop-1-en-1-yl)phenol
Uniqueness
5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol is unique due to the presence of both bromine and nitroprop-1-en-1-yl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C10H10BrNO4 |
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Molecular Weight |
288.09 g/mol |
IUPAC Name |
5-bromo-2-methoxy-4-[(E)-2-nitroprop-1-enyl]phenol |
InChI |
InChI=1S/C10H10BrNO4/c1-6(12(14)15)3-7-4-10(16-2)9(13)5-8(7)11/h3-5,13H,1-2H3/b6-3+ |
InChI Key |
ISJBXEIGAPGKOV-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1Br)O)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1Br)O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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